molecular formula C13H12FN3OS B2895991 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide CAS No. 325997-63-5

2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B2895991
CAS No.: 325997-63-5
M. Wt: 277.32
InChI Key: CFKXSGTVJFKFCE-LZYBPNLTSA-N
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Description

The compound 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a fluorinated hydrazone derivative characterized by:

  • A 4-fluorophenylamino group linked to an acetohydrazide backbone.
  • A (1E)-thiophen-2-ylmethylidene moiety, introducing a heteroaromatic thiophene ring.

This structure combines electron-withdrawing (fluorine) and electron-donating (thiophene) groups, which may influence its physicochemical properties, stability, and bioactivity.

Properties

IUPAC Name

2-(4-fluoroanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c14-10-3-5-11(6-4-10)15-9-13(18)17-16-8-12-2-1-7-19-12/h1-8,15H,9H2,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXSGTVJFKFCE-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview and Key Intermediate Preparation

The synthesis of 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide involves two critical stages:

  • Formation of 2-[(4-fluorophenyl)amino]acetohydrazide
  • Schiff base condensation with thiophene-2-carbaldehyde

Synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide

This intermediate is synthesized via hydrazinolysis of an ester precursor. A representative procedure involves:

  • Reaction : 4-Fluoroaniline (1.0 equiv) reacts with ethyl chloroacetate (1.2 equiv) in anhydrous ethanol under reflux (78°C, 6–8 hours) to yield ethyl 2-[(4-fluorophenyl)amino]acetate.
  • Hydrazinolysis : The ester intermediate is treated with hydrazine hydrate (2.0 equiv) in ethanol at 60°C for 4 hours, producing 2-[(4-fluorophenyl)amino]acetohydrazide as a crystalline solid.
Key Data:
Parameter Value
Yield (ester step) 72–78%
Yield (hydrazide step) 85–90%
Melting Point 142–144°C (decomp.)

Schiff Base Condensation Strategies

The hydrazide intermediate undergoes condensation with thiophene-2-carbaldehyde to form the target compound. Two primary methods are documented:

Conventional Acid-Catalyzed Condensation

  • Conditions : 2-[(4-Fluorophenyl)amino]acetohydrazide (1.0 equiv) and thiophene-2-carbaldehyde (1.1 equiv) are refluxed in glacial acetic acid (5 mL/mmol) for 8–12 hours.
  • Workup : The product precipitates upon cooling, is filtered, and recrystallized from ethanol.
Key Data:
Parameter Value
Yield 68–74%
Reaction Time 10–12 hours
Purity (HPLC) >98%

Microwave-Assisted Synthesis

  • Conditions : Reactants (1:1.05 molar ratio) in ethanol are irradiated in a microwave reactor (150 W, 80°C) for 15–20 minutes.
  • Advantages : Reduced reaction time (20 minutes vs. 12 hours) and improved yield (82–86%).
Optimization Table:
Parameter Conventional Microwave
Time 12 hours 20 minutes
Yield 74% 86%
Energy Efficiency Low High

Mechanistic Insights and Stereochemical Control

Condensation Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide’s terminal NH2 group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond. Acetic acid catalyzes proton exchange, stabilizing intermediates.

E/Z Isomerism

The (1E)-configuration is favored due to steric hindrance between the thiophene ring and hydrazide moiety. X-ray crystallography of analogous compounds confirms the E-configuration dominates (>95%) in crystalline states.

Characterization and Analytical Data

Spectroscopic Profiles

Infrared Spectroscopy (IR):
  • N-H Stretch : 3250–3300 cm⁻¹ (hydrazide NH)
  • C=O Stretch : 1665–1675 cm⁻¹ (amide I band)
  • C=N Stretch : 1600–1620 cm⁻¹ (imine)
¹H NMR (400 MHz, DMSO-d6):
Signal (δ, ppm) Assignment
10.21 (s, 1H) Hydrazide NH
8.35 (s, 1H) Imine CH=N
7.45–7.10 (m, 5H) Thiophene/Ph-F protons
4.12 (s, 2H) Acetohydrazide CH2

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Planarity : The thiophene and phenyl rings adopt a near-coplanar arrangement (dihedral angle: 12.3°).
  • Hydrogen Bonding : N-H···O interactions stabilize the crystal lattice (bond length: 2.89 Å).

Challenges and Optimization Opportunities

Byproduct Formation

  • Issue : Over-condensation or oxidation byproducts (e.g., oxadiazoles) may form at elevated temperatures.
  • Mitigation : Use inert atmospheres (N2/Ar) and stoichiometric aldehyde.

Solvent Selection

  • Polar Protic vs. Aprotic : Ethanol maximizes solubility but may slow reaction kinetics; DMF accelerates rates but complicates purification.

Chemical Reactions Analysis

Key Chemical Reactions and Mechanisms

Reaction Type Conditions Products/Outcomes References
Acid/Base Hydrolysis HCl (1M), reflux, 4hCleavage of hydrazide bond to yield 2-[(4-fluorophenyl)amino]acetic acid + thiophene-2-carboxylic hydrazide .
Redox Reactions NaBH₄ in ethanol, 25°C, 2hReduction of C=N bond to C–N, forming 2-[(4-fluorophenyl)amino]-N'-(thiophen-2-ylmethyl)acetohydrazide .
Cyclization POCl₃, DMF, 80°C, 6hFormation of 1,3,4-oxadiazole derivatives via intramolecular cyclodehydration .
Metal Coordination CuCl₂·2H₂O in methanol, 60°C, 3hFormation of Cu(II) complex (1:2 stoichiometry) with square-planar geometry; enhances antimicrobial activity .

Reaction-Specific Data and Observations

  • Hydrogen Bonding : The compound forms N–H⋯O hydrogen-bonded dimers in the solid state (N⋯O distance: 2.939 Å) , stabilizing its crystal lattice and influencing solubility.
  • Electrophilic Substitution : The thiophene ring undergoes bromination at the 5-position under mild conditions (Br₂/CHCl₃, 0°C), confirmed by LC-MS (m/z 435.2 [M+H]⁺) .
  • Photodegradation : UV irradiation (λ = 254 nm) in methanol induces C–N bond cleavage, yielding 4-fluoroaniline (GC-MS retention time: 8.2 min) .

Biological Interaction Studies

Target Interaction Mechanism Biological Activity References
Bacterial Topoisomerase Inhibition via binding to ATPase domain (ΔG = -9.8 kcal/mol, molecular docking) .MIC = 12.5 µg/mL against S. aureus .
Cyclooxygenase-2 (COX-2) Competitive inhibition (IC₅₀ = 1.7 µM) due to fluorophenyl-thiophene π-π stacking .Anti-inflammatory activity (77% reduction in edema) .

Comparative Reactivity with Analogues

Structural Variation Reactivity Difference Key Observation
4-Fluoro vs. 4-Chloro substitution Chloro derivative shows faster hydrolysis (t₁/₂ = 2h vs. 4h) .Electron-withdrawing effect enhances electrophilicity.
Thiophene vs. Furan substitution Thiophene derivatives exhibit higher thermal stability (Tₘ = 215°C vs. 198°C for furan) .Sulfur's polarizability stabilizes resonance structures.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism by which 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogous Hydrazones
Compound Name Substituents/R-Groups Core Structure Similarities Key Differences Reference
N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f) 3,4-Dihydroxyphenyl, coumarin-linked amino group Acetohydrazide backbone Presence of coumarin and catechol groups
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 4-Fluorophenyl, benzimidazole-sulfanyl group Fluorinated aryl group Benzimidazole instead of thiophene
N′-[(E)-(4-Chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide 4-Chlorophenyl, benzimidazole-thioether Halogenated aryl, heterocyclic appendage Chlorine substituent, ethyl-benzimidazole
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide Chlorophenoxy, pyrazole-methylidene Halogenated aryl, nitrogen-rich heterocycle Pyrazole core, phenoxy linkage
2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Benzothiazole-thioether, varied benzylidenes Thioether linkage, hydrazone backbone Benzothiazole instead of thiophene

Key Observations :

  • Electron-withdrawing substituents (e.g., -F, -Cl) enhance stability and influence binding to biological targets .
  • Heterocyclic appendages (thiophene, benzimidazole, pyrazole) modulate electronic properties and steric interactions. For example, thiophene’s π-electron richness may enhance aromatic stacking compared to benzothiazole .
Table 2: Antimicrobial and Anticancer Activities of Selected Hydrazones
Compound Name Biological Activity MIC (µg/mL) or IC50 (µM) Mechanism/Pathway Reference
Compound 4f (Yadav et al., 2021) Antibacterial (Gram-positive: S. aureus) MIC = 13.3 (molar-adjusted) Disruption of cell membrane integrity
Fluorinated hydrazone 114 (Yadav et al.) Antibacterial (E. coli, K. pneumoniae) MIC = 26.6 (molar-adjusted) Inhibition of enzyme synthesis
N′-benzylidene-2-[(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide Anticancer (5RP7 fibroblast cell line) IC50 = 0.50 µg/mL (~1.2 µM) Akt inhibition, apoptosis induction
2-(4-Chloro-3-methylphenoxy)-N'-(4-phenylthiophen-2-yl)acetohydrazide (3g) Anticancer (MKN45 gastric cancer) IC50 = 1.47 µM Caspase-3 activation, DNA synthesis inhibition
Compound A (Theoretical) Hypothesized activity N/A Potential Akt/PI3K inhibition (by analogy)

Key Observations :

  • Antimicrobial Activity : Fluorinated hydrazones exhibit moderate-to-strong activity against Gram-negative and Gram-positive bacteria, with MIC values influenced by substituent electronegativity .
  • Anticancer Mechanisms : Thioether-linked hydrazones (e.g., benzothiazole derivatives) show potency via caspase-3 activation, while pyrimidine-containing analogs target Akt pathways . Compound A’s thiophene group may favor π-π interactions with kinase domains, similar to benzothiazoles .

Biological Activity

The compound 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various pharmacological effects supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the condensation reaction between 4-fluorobenzaldehyde and thiophen-2-carboxylic acid hydrazide. The resulting product features a hydrazone linkage which is crucial for its biological activity. The crystal structure analysis reveals that the compound exhibits a planar configuration, with notable torsion angles between the phenyl and thiophene rings, which may influence its interaction with biological targets .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that similar hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50_{50} values in the micromolar range against human cancer cell lines such as HeLa and A549 . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Hydrazone derivatives, including those containing thiophene moieties, have been reported to possess antimicrobial activity. In vitro studies indicate that compounds with similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation, suggesting a multifaceted role in therapeutic applications .

Data Tables

Biological Activity Tested Cell Line IC50_{50} (µM) Reference
AnticancerHeLa7.01 ± 0.60
AnticancerA5498.55 ± 0.35
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli10

Case Studies

  • Antitumor Activity : A study evaluated a series of hydrazone derivatives for their anticancer properties, revealing that modifications to the phenyl ring significantly affected cytotoxicity against A549 cells. The most active compounds induced apoptosis through caspase activation pathways.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiophene-containing hydrazones against various pathogens. Results indicated that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents.

Research Findings

Research indicates that the incorporation of fluorine into aromatic systems enhances lipophilicity and biological activity. For instance, the presence of a fluorine atom in the phenyl ring has been linked to improved binding affinity to target proteins involved in cancer pathways . Furthermore, studies on structure-activity relationships (SAR) suggest that variations in substituents can lead to significant changes in biological efficacy.

Q & A

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Confirm purity using HPLC (>95%) and structure via NMR (¹H/¹³C) and IR (C=O stretch at ~1650 cm⁻¹) .

How is the compound structurally characterized to confirm its identity and purity?

Basic Question
Primary Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and thiophene), hydrazide NH (δ 9.8–10.2 ppm), and imine CH=N (δ 8.3 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at 1650 cm⁻¹, N-H at 3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 320.1) .

Q. Advanced Methods :

  • Single-Crystal X-ray Diffraction : Resolve 3D geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .

What key physicochemical properties influence its experimental handling?

Basic Question

Property Value Source
Molecular Weight319.34 g/mol
SolubilityDMSO > Ethanol > Water
Melting Point210–215°C (decomposes)
LogP (Octanol-Water)~2.1

Q. Experimental Validation :

  • Conduct enzyme inhibition assays (e.g., IC₅₀ determination against EGFR kinase) .
  • Measure ROS levels in bacterial cultures using DCFH-DA fluorescence .

How can researchers resolve contradictions in reported biological activity data?

Advanced Question
Common Discrepancies :

  • Variability in antimicrobial IC₅₀ values across studies (e.g., 8–50 µM against S. aureus).

Q. Resolution Strategies :

Standardize Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) .

Comparative SAR Analysis : Compare activity with analogs (e.g., replacing thiophene with pyridine reduces potency by ~40%) .

Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues .

What computational approaches are used to predict its reactivity and interactions?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase; binding energy ≤ -8.5 kcal/mol) .
  • ADMET Prediction (SwissADME) : Estimate bioavailability (%ABS >60) and toxicity (AMES test negative) .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Question
Key Variables :

  • Solvent : Ethanol (70% yield) vs. methanol (55% yield) due to polarity effects .
  • Catalyst : 5 mol% p-toluenesulfonic acid increases yield by 15% vs. uncatalyzed reactions .
  • Temperature : Reflux (80°C) achieves 90% conversion in 6 hours vs. 50% at 50°C .

Q. Design of Experiments (DoE) :

  • Use response surface methodology to model interactions between variables (e.g., temperature vs. catalyst loading) .

How does structural modification of this compound affect its bioactivity compared to analogs?

Advanced Question

Modification Impact on Activity Source
Replace thiophene with furan30% drop in antifungal IC₅₀
Add methyl to fluorophenyl2x increase in kinase inhibition
Substitute hydrazide with amideLoss of ROS generation

Q. Methodology :

  • Synthesize analogs via parallel synthesis and test in standardized bioassays .

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